molecular formula C9H8ClNO B1604653 3-Chloro-4-ethoxybenzonitrile CAS No. 916596-02-6

3-Chloro-4-ethoxybenzonitrile

Cat. No. B1604653
CAS RN: 916596-02-6
M. Wt: 181.62 g/mol
InChI Key: XEOUAHORYSGJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-ethoxybenzonitrile is an organic compound that belongs to the family of substituted benzonitriles . It has a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a nitrile group . The InChI string is InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3 value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 181.0294416 g/mol . The topological polar surface area is 33 Ų .

Scientific Research Applications

Environmental Impact and Treatment

  • Parabens in Aquatic Environments : A study focusing on parabens, which, like 3-Chloro-4-ethoxybenzonitrile, are used in various commercial products, underscores their persistence and effects in water bodies. Despite wastewater treatments, parabens, due to their widespread use, remain detectable in aquatic environments, highlighting the need for ongoing environmental monitoring and the development of more efficient removal methods (Haman et al., 2015).

Antioxidant and Biological Activity

  • Antioxidant Activity : The antioxidant properties of various compounds are of significant interest due to their implications in food engineering, medicine, and pharmacy. A review of analytical methods for determining antioxidant activity suggests the potential for compounds like this compound to be assessed for their antioxidant capacities, contributing to research in health, food preservation, and pharmaceuticals (Munteanu & Apetrei, 2021).

Chemical Synthesis and Applications

  • Chlorogenic Acid : Research on chlorogenic acid, a biologically active dietary polyphenol, reveals its various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This study illustrates the interest in naturally occurring chemicals with multiple health benefits, a category to which derivatives of this compound could potentially contribute, especially in synthesizing complex organic molecules with specific biological activities (Naveed et al., 2018).

Advanced Materials and Technologies

  • Photocatalysts : The development and application of g-C3N4-based photocatalysts for environmental remediation and energy conversion underscore the role of novel chemical compounds in addressing contemporary challenges. Research in this area can inspire studies on this compound's derivatives as potential photocatalysts or components in similar applications (Wen et al., 2017).

properties

IUPAC Name

3-chloro-4-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOUAHORYSGJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649715
Record name 3-Chloro-4-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916596-02-6
Record name 3-Chloro-4-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-ethoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-ethoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-ethoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-ethoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-ethoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-ethoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.